Cy3-YNE

Catalog No.
S007437
CAS No.
1010386-62-5
M.F
C₃₄H₄₂N₃O₇S₂
M. Wt
668.84
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cy3-YNE

CAS Number

1010386-62-5

Product Name

Cy3-YNE

IUPAC Name

2-[3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

Molecular Formula

C₃₄H₄₂N₃O₇S₂

Molecular Weight

668.84

InChI

InChI=1S/C34H41N3O7S2/c1-7-20-35-32(38)15-10-9-11-21-37-29-19-17-25(46(42,43)44)23-27(29)34(5,6)31(37)14-12-13-30-33(3,4)26-22-24(45(39,40)41)16-18-28(26)36(30)8-2/h1,12-14,16-19,22-23H,8-11,15,20-21H2,2-6H3,(H2-,35,38,39,40,41,42,43,44)

InChI Key

DVBDEKRWCVSXGU-UHFFFAOYSA-O

SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C

Description

CY3-YNE is a dye for the labeling of soluble proteins, peptides, and oligonucleotides/DNA.
  • Bright and photostable fluorophore

    Sulfo-Cyanine3, the core component of the molecule, acts as a fluorophore. This means it absorbs light at a specific wavelength and emits light at a longer wavelength, making it ideal for visualization in biological experiments. Additionally, Sulfo-Cyanine3 exhibits excellent photostability, meaning it resists fading over time when exposed to light [].

  • Compatibility with Cy3® channel

  • Copper-catalyzed click chemistry

    The alkyne group present in the molecule enables its participation in copper-catalyzed click chemistry, a powerful tool for bioconjugation. This technique allows researchers to efficiently and specifically attach Sulfo-Cyanine3-alkyne to various biomolecules, including proteins, nucleic acids, and carbohydrates.

Applications:

Due to the aforementioned properties, Sulfo-Cyanine3-alkyne finds applications in various scientific research fields, including:

  • Bioimaging

    Researchers can leverage Sulfo-Cyanine3-alkyne to label biomolecules of interest in cells and tissues. The bright and photostable nature of the fluorophore allows for clear visualization of the labeled molecules using fluorescence microscopy [].

  • Biosensing

    By attaching Sulfo-Cyanine3-alkyne to specific biomolecules like antibodies or aptamers, researchers can develop biosensors for the detection of various targets, such as disease biomarkers or environmental contaminants.

  • Drug discovery

    Sulfo-Cyanine3-alkyne can be used to label drugs or drug delivery vehicles, enabling researchers to track their movement and distribution within cells and organisms.

Cy3-YNE, also known as Sulfo-Cyanine3-alkyne, is a fluorescent dye that belongs to the family of cyanine dyes. It is characterized by its alkyne functional group, which allows it to participate in click chemistry reactions, particularly those involving azides. This compound is widely utilized for labeling proteins, peptides, and nucleic acids due to its excellent photostability and high quantum yield, making it suitable for various biological applications .

Sulfo-Cyanine3-alkyne itself doesn't have a specific biological mechanism. Its primary function is to covalently label biomolecules (proteins, DNA, etc.) through CuAAC. Once labeled, the biomolecule can be tracked, visualized, or purified based on the fluorescent properties of Sulfo-Cyanine3 [].

  • Limited Data: Specific safety information for Sulfo-Cyanine3-alkyne might be limited due to its commercial nature.
  • General Precautions: Always follow good laboratory practices when handling organic compounds. Wear gloves, eye protection, and work in a well-ventilated fume hood. Refer to general safety data sheets (SDS) provided by vendors for specific handling recommendations.

Cy3-YNE primarily engages in nucleophilic conjugate addition reactions. The alkyne group can react with azides through copper-catalyzed azide-alkyne cycloaddition, a prominent "click" reaction. This reaction is notable for its simplicity and efficiency, allowing for the formation of stable triazole linkages . Additionally, Cy3-YNE can undergo radical thiol-yne reactions, which are particularly useful in biological contexts where reactive oxygen species are present .

Cy3-YNE exhibits significant biological activity due to its ability to label biomolecules selectively. Its application in fluorescence microscopy allows researchers to visualize cellular components and track interactions within live cells. The dye's stability under physiological conditions enhances its utility in biological assays, including protein-protein interaction studies and the imaging of cellular structures .

The synthesis of Cy3-YNE typically involves several key steps:

  • Preparation of Cyanine Dye: The initial step involves synthesizing the cyanine backbone through conventional methods such as condensation reactions between appropriate aromatic aldehydes and amines.
  • Introduction of Alkyne Group: The alkyne functionality is introduced via nucleophilic substitution or coupling reactions with terminal alkynes.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity for biological applications .

Cy3-YNE has a wide range of applications in various fields:

  • Bioconjugation: Used for labeling proteins and peptides in biochemical assays.
  • Fluorescence Imaging: Ideal for visualizing cellular processes and tracking molecules within live cells.
  • Diagnostics: Employed in developing assays for detecting specific biomolecules.
  • Material Science: Utilized in creating functionalized surfaces for biosensors and other applications .

Studies involving Cy3-YNE often focus on its interactions with biomolecules. For instance, research has demonstrated its efficacy in labeling proteins and studying their dynamics within cellular environments. The dye's ability to form stable conjugates with azides facilitates the exploration of protein interactions and localization in live-cell imaging .

Cy3-YNE shares structural similarities with other cyanine dyes and alkyne-functionalized compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
Cy3-YNECyanine dye with alkyneExcellent photostability; efficient click chemistry
Cy5-N3Cyanine dye with azideHigher fluorescence emission; used in multiplexing
Cy7-YNECyanine dye with alkyneNear-infrared fluorescence; suitable for deep tissue imaging
Sulfo-Cyanine3Sulfonated cyanine dyeEnhanced solubility; used primarily in aqueous environments
Rhodamine BRhodamine dyeStrong fluorescence but less stability than cyanines

Cy3-YNE's unique combination of photostability, reactivity through click chemistry, and versatility in biological applications distinguishes it from other similar compounds .

XLogP3

3.8

Dates

Modify: 2023-08-15

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